

Technical Profile: 3-Fluoro-4-methylcinnamic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methylcinnamic acid

CAS No.: 261951-72-8

Cat. No.: B1310189

[Get Quote](#)

CAS Registry Number: 261951-72-8 Chemical Formula: $C_{10}H_9FO_2$ Molecular Weight: 180.18 g/mol [1][3][4]

Executive Summary

3-Fluoro-4-methylcinnamic acid is a functionalized phenylpropanoid derivative characterized by the presence of a fluorine atom at the meta position and a methyl group at the para position of the phenyl ring.[1][2] It serves as a critical building block in the synthesis of pharmaceuticals, particularly where modulation of metabolic stability and lipophilicity is required.[2] The compound acts as a bioisostere for natural cinnamic acids, with the fluorine atom blocking potential metabolic hydroxylation sites (phase I metabolism) while influencing the electronic distribution of the aromatic system.[2]

Chemical Structure & Electronic Analysis

Structural Connectivity

The molecule consists of a cinnamic acid scaffold (phenyl ring conjugated to an acrylic acid tail) with two specific substituents:[2][5]

- Position 3 (Meta): Fluorine atom (Electronegative, Inductive withdrawing).[2]
- Position 4 (Para): Methyl group (Electron-donating via hyperconjugation).[2]

Electronic Effects (SAR Logic)

The interplay between the fluorine and methyl groups creates a unique electronic environment:
[2]

- The Fluorine Effect: The high electronegativity of fluorine exerts a strong inductive withdrawing effect (-I), deactivating the meta position and increasing the acidity of the remote carboxylic acid slightly compared to non-fluorinated analogs.[2] Crucially, it blocks metabolic oxidation at the C3 position.[2]
- The Methyl Effect: The methyl group at C4 provides weak electron donation (+I), stabilizing the aromatic ring against the withdrawing nature of the fluorine.[2]
- Steric Profile: The C4-methyl adds bulk, potentially improving selectivity for hydrophobic binding pockets in enzyme targets (e.g., kinase inhibitors or histone deacetylase inhibitors).
[2]

Physicochemical Properties

Property	Value (Experimental/Predicted)	Note
Appearance	White to off-white crystalline powder	Typical of cinnamic acids
Melting Point	198–202 °C (Predicted)	High crystallinity due to H-bonding
Boiling Point	~310 °C (at 760 mmHg)	Decomposition likely before BP
pKa (Acid)	~4.35	Slightly more acidic than cinnamic acid (4.[1][2][6]44) due to F-induction
LogP	2.65	Moderate lipophilicity; membrane permeable
Solubility	Soluble in DMSO, Methanol, Ethanol	Poorly soluble in water

Synthetic Methodology

The most robust route for synthesizing **3-Fluoro-4-methylcinnamic acid** is the Knoevenagel Condensation, utilizing 3-fluoro-4-methylbenzaldehyde and malonic acid.[1][2] This method is preferred over the Heck reaction for scale-up due to lower catalyst costs and the avoidance of palladium contaminants.[1][2]

Reaction Scheme

Precursors: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6) + Malonic Acid.[1][2] Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalyst).[2][7] Mechanism: Nucleophilic attack of the malonate anion on the aldehyde, followed by dehydration and thermal decarboxylation.[2]

Detailed Protocol

Step 1: Condensation

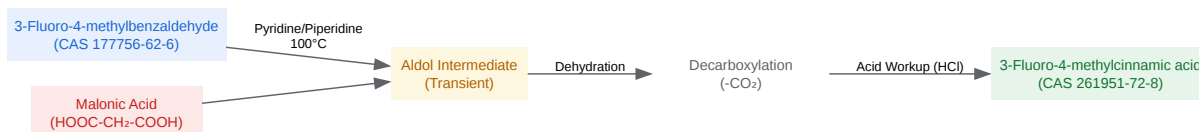
- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

- Charging: Add 3-Fluoro-4-methylbenzaldehyde (10.0 g, 65.7 mmol) and Malonic acid (13.7 g, 131 mmol, 2.0 eq) to the flask.
- Solvation: Dissolve the mixture in Pyridine (30 mL).
- Catalysis: Add Piperidine (0.5 mL) as a catalyst.
- Reflux: Heat the reaction mixture to 100–110°C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.[2]

Step 2: Isolation & Purification

- Quench: Cool the reaction mixture to 0°C in an ice bath.
- Acidification: Slowly add concentrated HCl (approx. 40 mL) into the mixture with vigorous stirring until pH < 2. Caution: Exothermic reaction.[1]
- Precipitation: The product will precipitate as a white solid.[1][2] Stir for an additional 30 minutes to ensure complete crystallization.
- Filtration: Filter the solid using a Buchner funnel and wash with ice-cold water (3 x 50 mL) to remove pyridine salts.
- Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure (E)-3-Fluoro-4-methylcinnamic acid.[1][2]

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Knoevenagel condensation pathway for the synthesis of the target compound.

Spectroscopic Characterization

Verification of the structure relies on NMR spectroscopy.[2] The trans (E) geometry is the dominant isomer formed via this thermodynamic pathway.[2]

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

- δ 12.40 (s, 1H): Carboxylic acid proton (-COOH).[2]
- δ 7.55 (d, J = 16.0 Hz, 1H): Alkene proton β to ring (trans coupling).[2]
- δ 7.45 (dd, J = 11.0, 1.5 Hz, 1H): Aromatic H2 (coupling with F).[2]
- δ 7.35 (d, J = 8.0 Hz, 1H): Aromatic H6.[2]
- δ 7.28 (t, J = 8.0 Hz, 1H): Aromatic H5 (pseudo-triplet due to F-coupling).[2]
- δ 6.50 (d, J = 16.0 Hz, 1H): Alkene proton α to carbonyl.[2]
- δ 2.25 (s, 3H): Methyl group protons.[2]

Expected ¹⁹F NMR Data

- δ -115 to -118 ppm (m): Single fluorine signal, showing coupling to adjacent aromatic protons.[1][2]

Applications in Drug Discovery

This compound is not merely an intermediate but a strategic scaffold in Rational Drug Design.
[2]

Metabolic Stability (The "Fluorine Scan")

Replacing a hydrogen with fluorine (H → F) at the C3 position blocks metabolic hydroxylation by Cytochrome P450 enzymes.[2] In cinnamic acid derivatives, the C3 and C4 positions are metabolic "hotspots." [2]

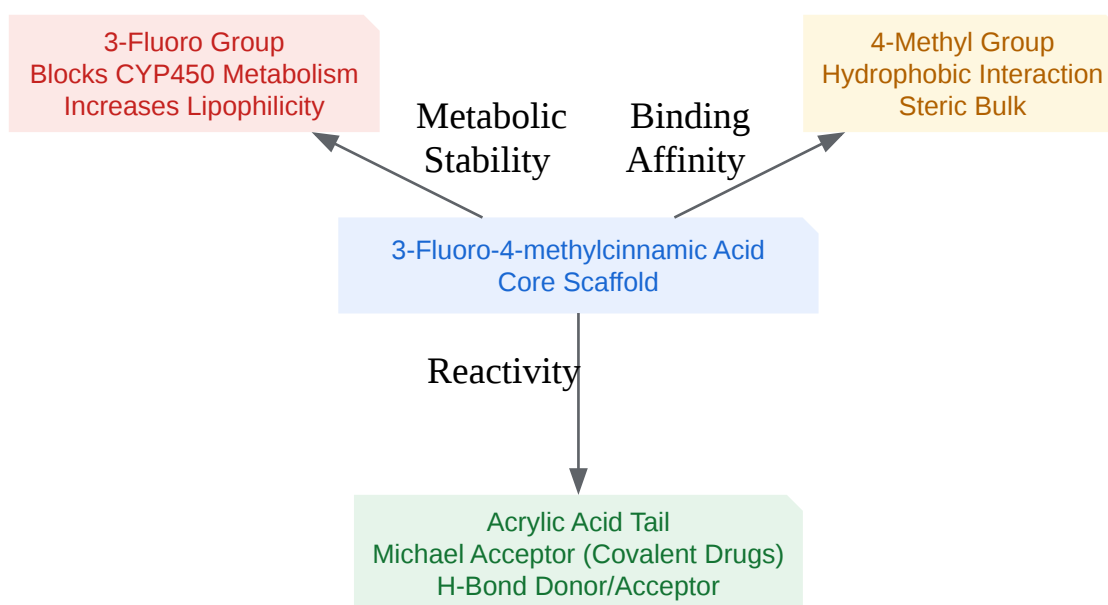
- Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering it resistant to oxidative cleavage.[2]

Bioisosterism

The 3-Fluoro-4-methyl moiety is a bioisostere for:

- 3,4-Dichlorophenyl: Similar lipophilicity but different steric shape.[1][2]
- 3-Hydroxy-4-methylphenyl: The fluorine mimics the electronic withdrawal of an OH group without being a hydrogen bond donor.[1]

Structure-Activity Relationship (SAR) Logic[1][2]



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.[2]

Safety & Handling (SDS Summary)

Signal Word:WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]

- H335: May cause respiratory irritation.[1][2]
- Precautionary Measures:
 - Wear nitrile gloves and safety goggles.[1][2]
 - Handle in a fume hood to avoid dust inhalation.[1][2]
 - Storage: Store at room temperature (15–25°C), kept dry.

References

- ChemicalBook. (2024).[2] **3-FLUORO-4-METHYLCINNAMIC ACID** Properties and Suppliers. Retrieved from [2]
- Oakwood Chemical. (2024).[2] Product Sheet: **3-Fluoro-4-methylcinnamic acid** (CAS 261951-72-8).[1][2][3][4][8] Retrieved from [2]
- National Institutes of Health (NIH). (2005).[2] Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids. *Molecules*, 10, 1335-1342.[1][2] Retrieved from [2]
- Sigma-Aldrich. (2024).[1][2][9][10] Safety Data Sheet: Cinnamic Acid Derivatives. Retrieved from [2]
- GuideChem. (2024).[2] **3-Fluoro-4-methylcinnamic acid** CAS 261951-72-8 Basic Information. Retrieved from [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [456-48-4\[3-Fluorobenzaldehyde\]BLD Pharm \[bldpharm.com\]](#)
- 2. [4-METHOXYCINNAMIC ACID synthesis - chemicalbook \[chemicalbook.com\]](#)

- [3. Page loading... \[wap.guidechem.com\]](#)
- [4. 3-Fluoro-4-methylcinnamic acid \[oakwoodchemical.com\]](#)
- [5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. 4-\(Trifluoromethyl\)cinnamic acid\(16642-92-5\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. 3-Fluoro-4-methylcinnamic acid | 261951-72-8 \[sigmaaldrich.com\]](#)
- [9. 4-フルオロ桂皮酸 99% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [10. 4-Methylcinnamic Acid | C10H10O2 | CID 731767 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Profile: 3-Fluoro-4-methylcinnamic Acid\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1310189/docs#technical-profile-3-fluoro-4-methylcinnamic-acid\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check